2-Acetylthietane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119209-96-0 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-(thietan-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5-2-3-7-5/h5H,2-3H2,1H3 |
InChI Key |
LHLNSXFHEGETML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCS1 |
Canonical SMILES |
CC(=O)C1CCS1 |
Synonyms |
Ethanone, 1-(2-thietanyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetylthietane and Its Derivatives
Strategies for Thietane (B1214591) Ring Formation
The construction of the thietane ring can be achieved through several strategic approaches, each offering distinct advantages and substrate scope. These methods primarily involve the formation of carbon-sulfur bonds to close the four-membered ring.
Double Nucleophilic Displacement Approaches
A long-standing and widely utilized method for synthesizing the thietane backbone is through double nucleophilic displacement reactions. beilstein-journals.orgnih.gov This strategy typically involves the reaction of a 1,3-dielectrophile with a sulfur nucleophile. Common starting materials include 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols, which react with a sulfide (B99878) source like sodium sulfide (Na₂S) to form the thietane ring. nih.govbeilstein-journals.org
Stepwise nucleophilic displacements offer another pathway. For instance, thiourea (B124793) has been employed as a sulfur source. It reacts with a suitable substrate, such as 3,3-bis(chloromethyl)oxetane, to form an isothiouronium salt. Subsequent treatment with a base generates a thiolate intermediate that undergoes intramolecular cyclization to yield the thietane derivative. nih.gov
A more controlled, two-step displacement sequence can also be employed. This involves the selective reaction of one electrophilic center with a protected sulfur nucleophile, such as potassium thioacetate (B1230152) (KSAc), followed by deprotection and intramolecular cyclization of the resulting thiol onto the second electrophilic site. nih.gov This approach allows for greater control and is particularly useful in the synthesis of complex, functionalized thietanes. nih.govnih.gov
Cycloaddition Reactions in Thietane Synthesis
Cycloaddition reactions provide a powerful and convergent route to thietane derivatives, often allowing for the construction of multiple stereocenters with high control. beilstein-journals.orgnih.gov The most prominent of these is the thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound (thione) and an alkene. beilstein-journals.orgnih.gov This reaction has been successfully applied to both electron-rich and electron-deficient olefins, often proceeding with retention of the alkene's stereochemistry. nih.gov
Formal [2+2] cycloadditions have also been developed. For example, hexafluorothioacetone (B74735) reacts with various alkenes to produce bis(trifluoromethyl)-substituted thietanes. nih.govmdpi.com These reactions are typically regioselective. mdpi.com Another example involves the concerted, thermal 1,4-Diels-Alder cycloaddition of thioformaldehyde (B1214467) with cyclopentadiene (B3395910) to yield a thietane-containing bicyclic product. cdnsciencepub.com
Ring Expansion and Contraction Methodologies
Ring expansion of smaller sulfur-containing rings and contraction of larger ones represent alternative strategies for thietane synthesis. nih.govrsc.org The expansion of thiiranes (three-membered sulfur heterocycles) is a particularly common approach. nih.govresearchgate.net This can be achieved through nucleophilic ring-opening of the thiirane (B1199164) by a reagent that introduces a leaving group at the appropriate position for subsequent intramolecular cyclization. For example, reaction of a thiirane with dimethyloxosulfonium methylide leads to the formation of a thietane via ring-opening followed by intramolecular displacement. researchgate.net Ring expansion can also be initiated by treating 2-(chloromethyl)thiirane (B1265399) with acetic acid, which is thought to proceed through a 1-thioniabicyclo[1.1.0]butane intermediate. thieme-connect.de
Conversely, ring contraction of five- and six-membered sulfur heterocycles has been less frequently employed but remains a viable, albeit less common, pathway to thietanes. nih.gov Desulfurization of 1,2-dithiolanes is one such method. thieme-connect.de
Nucleophilic Cyclization Pathways
Nucleophilic cyclization is a fundamental strategy for forming the thietane ring, often involving an intramolecular SN2 reaction where a sulfur nucleophile displaces a leaving group on a three-carbon chain. nih.govrsc.org A common approach involves the generation of a thiolate from a precursor, which then attacks an electrophilic carbon to close the ring. For instance, the treatment of oxiranes bearing a vicinal leaving group with a sulfur nucleophile can lead to the formation of thietanes through a sequence of nucleophilic ring-opening, potential transesterification, and subsequent intramolecular displacement. nih.govbeilstein-journals.org
This strategy is also evident in the synthesis of thietanose nucleosides, where the cyclization of a 1-thioacetyl-3-mesylate under basic conditions efficiently forms the four-membered thietane ring. nih.gov The choice of base and reaction conditions is crucial to favor the formation of the four-membered ring over potential side reactions. nih.gov
Synthesis of 2-Acetylthietane via Advanced Organic Transformations
The direct synthesis of this compound can be accomplished through more advanced and specialized organic transformations.
Metal-Carbene Mediated Rearrangements and Ring Contractions
A notable method for the synthesis of this compound derivatives involves the use of metal-carbene intermediates. Specifically, the reaction of substituted 1,3-oxathiolanes with a dicarbonyl diazo compound in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst can lead to a selective ring contraction. unimi.itrudn.ru This process is believed to involve the formation of a copper-carbene, which then reacts with the 1,3-oxathiolane. The subsequent rearrangement involves the cleavage of a carbon-sulfur bond in the oxathiolane and the formation of a new carbon-carbon bond, resulting in the formation of a this compound-2-carboxylate derivative. unimi.it The reaction of ethyl 2-diazo-3-oxobutanoate with certain 1,3-oxathiolanes in the presence of Cu(OTf)₂ has been shown to produce ethyl this compound-2-carboxylate in good yields. rudn.ru
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically enriched or pure this compound analogues requires stereoselective methods that can control the configuration at the C2 stereocenter. The main strategies employed include asymmetric catalysis, the use of chiral starting materials from the chiral pool, and biocatalytic transformations.
Asymmetric Catalysis in Chiral Thietane Synthesis
Asymmetric catalysis offers a powerful and efficient route to chiral thietanes by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. nih.govacs.org This method has been successfully used to create α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity from racemic starting materials. nih.govacs.org In this process, a racemic β-carbonyl sulfone derivative of thietane 1,1-dioxide undergoes decarboxylation and subsequent allylic alkylation in the presence of a palladium catalyst and a chiral ligand. acs.org The reaction proceeds through a dynamic kinetic resolution of the intermediate enolates, allowing for the formation of the product with high enantiomeric excess. acs.org The resulting allylated thietane 1,1-dioxide can then be further functionalized. For instance, oxidative cleavage of the allyl group could potentially yield a precursor to a chiral this compound 1,1-dioxide.
Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of thietanes. For example, the [2+2] cycloaddition between 2-thioxoacetates and allenoates can be catalyzed by cinchona alkaloid derivatives, such as β-isocupreidine, to produce highly functionalized chiral thietanes. reading.ac.uk This approach allows for the direct construction of the thietane ring with control over the stereochemistry.
| Catalytic System | Substrate Type | Product Type | Key Features |
| Palladium(0) / Chiral Ligand | Racemic β-carbonyl thietane 1,1-dioxides | Enantioenriched α-allylated thietane 1,1-dioxides | Decarboxylative asymmetric allylic alkylation; dynamic kinetic resolution. nih.govacs.org |
| β-Isocupreidine (Organocatalyst) | 2-Thioxoacetates and allenoates | Chiral functionalized thietanes | Asymmetric [2+2] cycloaddition. reading.ac.uk |
Biocatalytic Methods for Enantioselective Thietane Production
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild reaction conditions. nih.gov This approach is increasingly being applied to the synthesis of chiral compounds.
One promising biocatalytic method for accessing chiral thietanes involves the enantioselective thionation of epoxides . researchgate.net Halohydrin dehalogenases (HHDHs) have been shown to catalyze the enantioselective ring-opening of epoxides with a thiocyanate (B1210189) source. The resulting intermediate undergoes a non-enzymatic rearrangement to afford chiral thiiranes with high enantiomeric excess. These chiral thiiranes can then be converted into the corresponding chiral thietanes via ring expansion reactions. researchgate.net
Other general biocatalytic strategies that could be applied to the synthesis of chiral this compound analogues include enzymatic kinetic resolution and enzymatic desymmetrization .
In an enzymatic kinetic resolution , a racemic mixture of a thietane derivative, for example, racemic this compound, would be treated with an enzyme (e.g., a lipase (B570770) or a reductase) that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. wikipedia.org For instance, a lipase could selectively acylate one enantiomer of a 2-(1-hydroxyethyl)thietane precursor, or a reductase could selectively reduce one enantiomer of racemic this compound.
In an enzymatic desymmetrization , a prochiral thietane derivative would be converted into a chiral product. nih.govresearchgate.net For example, a prochiral 2,2-di(hydroxymethyl)thietane could be selectively mono-acylated by a lipase to produce a chiral mono-acetate, which could then be further elaborated to a chiral this compound derivative. While specific examples for this compound are not prevalent, the principles of these biocatalytic methods are well-established for a wide range of other substrates. nih.govresearchgate.netnih.gov
| Biocatalytic Method | Enzyme Class (Example) | Substrate Type | Product Type |
| Enantioselective Thionation | Halohydrin Dehalogenase (HHDH) | Epoxides | Chiral Thiiranes (precursors to chiral thietanes) researchgate.net |
| Kinetic Resolution | Lipase / Reductase | Racemic this compound or its precursor | Enantioenriched this compound or its precursor wikipedia.org |
| Desymmetrization | Lipase | Prochiral thietane derivative | Chiral functionalized thietane nih.govresearchgate.net |
Reactivity and Mechanistic Investigations of 2 Acetylthietane
Ring-Opening Reactions of Thietane (B1214591) Systems
Thietanes, as strained four-membered heterocycles, are susceptible to a variety of ring-opening reactions. scispace.comosti.gov This reactivity stems from the inherent ring strain, estimated to be around 106 kJ/mol, which provides a thermodynamic driving force for reactions that lead to less strained, open-chain products. egyankosh.ac.in The reactions are often initiated by electrophiles or nucleophiles and can be catalyzed by acids or transition metals. researchgate.netmsu.edu
The cleavage of the carbon-sulfur bond in unsymmetrically substituted thietanes is governed by a balance of steric and electronic factors, leading to notable regioselectivity. researchgate.netresearchgate.net The outcome of the reaction often depends on the nature of the attacking species and the substituents on the thietane ring.
In nucleophilic ring-opening reactions under neutral or basic conditions, the nucleophile generally attacks the less substituted carbon atom adjacent to the sulfur atom. researchgate.net This preference is primarily dictated by steric hindrance, following a typical SN2 pathway where the least sterically encumbered site is favored for attack. researchgate.netlibretexts.org
However, electronic effects become dominant in the presence of Lewis acids or under acidic conditions. researchgate.netresearchgate.net When a substituent on the thietane ring can stabilize a positive charge, such as an aryl or vinyl group, the regioselectivity is reversed. In these cases, nucleophilic attack occurs at the more substituted carbon (the benzylic or allylic position). researchgate.net This is because the reaction proceeds through a transition state with significant carbocation character. The electron-donating or resonance-stabilizing substituent helps to stabilize the developing positive charge at the more substituted carbon, making it the preferred site of attack. researchgate.netucalgary.ca This shift from steric to electronic control is a key feature of thietane ring-opening chemistry.
| Condition | Controlling Factor | Site of Nucleophilic Attack | Rationale |
| Basic/Neutral | Steric Hindrance | Less substituted carbon | Favors SN2 attack at the sterically most accessible site. researchgate.net |
| Acidic/Lewis Acid | Electronic Effects | More substituted carbon (if it bears a stabilizing group like aryl/vinyl) | Stabilizes the carbocation-like character of the transition state at the more substituted position. researchgate.netucalgary.ca |
Nucleophilic Ring Opening: The mechanism of nucleophilic ring-opening depends on the reaction conditions.
Under basic or neutral conditions: The reaction proceeds via a direct SN2 mechanism. A potent nucleophile attacks one of the ring carbons, displacing the sulfur atom and cleaving the C-S bond. libretexts.org The ring strain of the thietane facilitates this process, making the sulfur a better leaving group than in an acyclic thioether. libretexts.org
Under acidic conditions: The reaction is initiated by the protonation of the sulfur atom, which transforms it into a better leaving group and activates the ring. msu.eduucalgary.ca For an unsymmetrical thietane, the C-S bond to the more substituted carbon weakens, developing partial positive charge on that carbon. ucalgary.ca The reaction then proceeds in a manner that is a hybrid of SN1 and SN2 characteristics, where the nucleophile attacks this more electrophilic carbon. libretexts.orgucalgary.ca
Electrophilic Ring Opening: Electrophiles attack the lone pair of electrons on the sulfur atom. This is a common pathway in reactions with agents like halogens. For instance, in the reaction with chlorine, the sulfur undergoes electrophilic chlorination to form a chlorosulfonium intermediate. msu.edu This is followed by a ring-opening substitution where a chloride ion attacks one of the ring carbons, leading to the cleavage of a C-S bond and the formation of a γ-halo sulfenyl chloride. msu.edu Similarly, electrophilic ring expansion can occur with carbenes and nitrenes, which attack the sulfur atom, followed by a rearrangement to yield larger heterocyclic systems. researchgate.net
Regioselectivity and Electronic Effects in Thietane Ring Scission
Coordination Chemistry and Ligand Properties of Thietanes
Unlike the more strained three-membered thiiranes, thietanes are generally stable enough to function as ligands in metal complexes. scispace.comosti.gov The sulfur atom, with its lone pairs of electrons, is the primary site of coordination to metal centers.
Thietanes exhibit two primary modes of coordination in metal complexes, particularly in polynuclear metal carbonyl clusters:
Terminal Coordination: In this mode, the thietane ligand binds to a single metal atom through its sulfur atom. scispace.comosti.gov The thietane molecule remains intact, and the coordination is analogous to that of other simple thioethers.
Bridging Coordination: More commonly, thietanes are found as bridging ligands spanning two metal atoms. scispace.comosti.gov The sulfur atom's lone pairs are utilized to form a bridge, which can promote subsequent ring-opening reactions by activating the C-S bonds. osti.gov
Studies on complexes such as Os3(CO)11[S(CH2)3] and Os3(CO)10[μ-S(CH2)3] have provided significant insight into these coordination behaviors and the subsequent reactivity of the thietane ligand. acs.org
| Coordination Mode | Description | Example Complex |
| Terminal | Thietane binds to a single metal center via the sulfur atom. | Os3(CO)11[S(CH2)3] acs.org |
| Bridging | Thietane sulfur atom bridges two metal centers. | Os3(CO)10[μ-S(CH2)3] acs.org |
The coordination of a thietane to a metal center can activate the strained ring, making it susceptible to various transformations. Metal complexes, particularly those of rhenium, osmium, and ruthenium, have been shown to catalyze the ring-opening oligomerization and cyclooligomerization of thietanes. osti.govacs.org
For example, dirhenium and trirhenium carbonyl complexes can serve as catalysts for the cyclooligomerization of thietane to produce polythioether macrocycles, also known as thiacrown ethers. scispace.comacs.org The proposed mechanism involves the initial coordination of the thietane to the metal cluster, followed by a ring-opening step to form a thiolato-alkyl ligand. Subsequent insertion of additional thietane molecules into the metal-sulfur or metal-carbon bond leads to chain growth, which can terminate in a reductive elimination/cyclization step to release the macrocyclic polythioether. acs.org These transformations highlight the utility of metal complexes in converting strained heterocycles into valuable macrocyclic compounds. scispace.comacs.org
Thietane Coordination Modes in Metal Complexes
Mechanistic Studies of 2-Acetylthietane Forming Reactions
The synthesis of this compound and related 2-acylthietanes often involves the ring expansion of thiiranes (three-membered sulfur heterocycles). A key method utilizes a rhodium-catalyzed reaction between a thiirane (B1199164) and a sulfonium (B1226848) acylmethylide. nih.govnsf.gov
The proposed mechanism for this transformation proceeds through several steps:
Carbene Formation: The sulfonium acylmethylide reacts with a rhodium(II) catalyst to generate an electrophilic rhodium-carbene intermediate in situ. nsf.gov
Nucleophilic Attack: The sulfur atom of the thiirane, being nucleophilic, attacks the electrophilic carbene carbon of the Rh-carbene complex. nsf.govresearchgate.net
Ring Opening: This attack leads to the formation of a sulfur ylide intermediate, which activates the thiirane ring. A subsequent nucleophilic ring-opening of this activated thiirane occurs. nsf.gov
Cyclization: The resulting intermediate undergoes an intramolecular cyclization via C-C bond formation to produce the four-membered thietane ring, yielding the 2-acylthietane product and regenerating the catalyst. nsf.gov
This rhodium-catalyzed ring expansion provides a regioselective route to 2-acylthietanes. For example, the reaction of dimethylsulfonium acylmethylides with 2-alkylthiiranes produces 2-acyl-4-alkylthietanes in moderate to good yields. nih.gov
Another reported, though less common, approach involves the reaction of 1,3-oxathiolanes with diazo compounds in the presence of a rhodium or copper catalyst. For instance, the reaction with diethyldiazomalonate can yield ethyl this compound-2-carboxylate, a derivative of this compound. rudn.ru
Spectroscopic Characterization Techniques for 2 Acetylthietane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Acetylthietane, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its molecular framework.
In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. Protons in different chemical environments will resonate at different frequencies.
The protons of the methyl group in the acetyl moiety (-COCH₃) are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.1-2.4 ppm. This is due to the deshielding effect of the adjacent carbonyl group.
The protons on the thietane (B1214591) ring will exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The proton at the C2 position, being adjacent to the electron-withdrawing acetyl group, is expected to be the most deshielded of the ring protons, likely appearing as a multiplet. The protons at the C3 and C4 positions of the thietane ring will also appear as multiplets, with their chemical shifts and coupling constants providing valuable information about their relative positions and the conformation of the four-membered ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (acetyl) | 2.2 | Singlet |
| -CH- (C2 of thietane) | 4.0 - 4.5 | Multiplet |
| -CH₂- (C3 of thietane) | 3.0 - 3.5 | Multiplet |
Note: The data in this table is predicted and may vary from experimental values.
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.
The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the downfield end of the spectrum, generally in the range of 195-210 ppm. The methyl carbon of the acetyl group will appear in the upfield region, typically between 20-30 ppm.
The carbon atoms of the thietane ring will have distinct chemical shifts. The C2 carbon, bonded to the acetyl group, will be more deshielded than the C3 and C4 carbons. The C4 carbon, being adjacent to the sulfur atom, will also experience a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~205 |
| -CH₃ (acetyl) | ~25 |
| -CH- (C2 of thietane) | ~60 |
| -CH₂- (C3 of thietane) | ~30 |
Note: The data in this table is predicted and may vary from experimental values.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone. This peak typically appears in the region of 1700-1725 cm⁻¹.
The spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the methyl group and the thietane ring, usually found in the 2850-3000 cm⁻¹ region. The presence of the thietane ring may also give rise to characteristic C-S stretching vibrations, although these are often weak and can be difficult to assign definitively, typically appearing in the 600-800 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1700 - 1725 | Strong, Sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
Note: The data in this table is predicted and may vary from experimental values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information allows for the determination of the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation pattern.
For this compound (C₅H₈OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (116.18 g/mol ). However, depending on the ionization technique used, the molecular ion may be observed as an adduct, such as [M+H]⁺ or [M+Na]⁺.
The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for this compound would likely involve the cleavage of the acetyl group or the fragmentation of the thietane ring. The Human Metabolome Database provides a predicted GC-MS spectrum for xi-2-Acetylthietane which shows significant predicted peaks.
A prominent fragment would likely be the acetyl cation [CH₃CO]⁺ at m/z 43. Another possible fragmentation pathway is the loss of the acetyl group to give a fragment corresponding to the thietane ring cation at m/z 73. Cleavage of the thietane ring itself can lead to various smaller fragments. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 116 | [C₅H₈OS]⁺ (Molecular Ion) |
| 73 | [C₃H₅S]⁺ |
Note: This data is based on predicted fragmentation patterns and may differ from experimental results.
Computational Chemistry and Theoretical Studies of 2 Acetylthietane
Density Functional Theory (DFT) for Electronic Structure Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govufl.edubeilstein-journals.org This approach is based on using the electron density, a function of only three spatial coordinates, as the fundamental variable, which makes it computationally more feasible for larger systems compared to traditional wavefunction-based methods. beilstein-journals.org DFT methods are widely used to predict various molecular properties, including geometries, energies, and spectroscopic parameters. researchgate.net
The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-acetylthietane, this process would determine the bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure.
The thietane (B1214591) ring is known to be puckered, not planar. acs.orgebi.ac.uk For the parent thietane molecule, quantum-chemical calculations have determined a barrier to ring inversion and a specific puckering angle. acs.orgebi.ac.uk The introduction of a substituent, such as an acetyl group at the 2-position, introduces additional conformational possibilities. These arise from the orientation of the acetyl group relative to the thietane ring.
Table 1: Representative Conformational Analysis Data for a Substituted Heterocycle (Analogous Approach) This table illustrates the type of data that would be generated from a DFT conformational analysis of this compound, based on findings for other heterocyclic compounds.
| Conformer | Dihedral Angle (X-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conformer A (cis) | 0° | 0.00 | >99 |
| Conformer B (trans) | 180° | >2.0 | <1 |
Note: Data is hypothetical and for illustrative purposes, based on general findings for similar compounds where one conformer often predominates. aip.org
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. ontosight.aimdpi.com
For this compound, the HOMO would likely be localized on the sulfur atom due to its lone pairs of electrons, and potentially on the oxygen of the carbonyl group. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations, for example using the B3LYP functional, are commonly used to compute these orbitals and their energies. ontosight.ai
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack. ontosight.ai The MEP map shows regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for interaction with electrophiles. The sulfur atom in thietane derivatives can exhibit a region of positive electrostatic potential, known as a σ-hole, which can interact with nucleophiles. ufl.eduacs.orgresearchgate.netmdpi.com
Table 2: Typical FMO and Reactivity Descriptor Data from DFT Calculations (Illustrative for a Thietane Derivative)
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | Chemical stability/reactivity |
Note: Values are hypothetical and representative of what would be expected for a molecule like this compound based on studies of similar sulfur heterocycles. mdpi.com
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to simulate NMR and IR spectra.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide valuable support for experimental assignments. researchgate.netnih.gov For this compound, calculations could predict the 1H and 13C chemical shifts. Comparing these predicted shifts with experimental data can confirm the molecular structure and conformational preferences.
IR Spectroscopy: DFT can be used to calculate the vibrational frequencies and intensities of a molecule. mdpi.com These calculated frequencies, often scaled by an empirical factor to better match experimental values, can be used to assign the peaks in an experimental IR spectrum. aip.orgresearchgate.net For this compound, this would help identify characteristic vibrations such as the C=O stretch of the acetyl group and various vibrations of the thietane ring.
Table 3: Illustrative Comparison of Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value | DFT Predicted Value | Key Assignment |
|---|---|---|---|
| 13C NMR (ppm) | ~205 | ~205 | Carbonyl Carbon (C=O) |
| 1H NMR (ppm) | ~2.3 | ~2.3 | Acetyl Protons (-CH3) |
| IR (cm-1) | ~1710 | ~1715 | C=O Stretch |
Note: Values are hypothetical and based on typical values for acetyl ketones and DFT prediction accuracy. researchgate.net
Calculation of Frontier Molecular Orbitals and Electrostatic Potentials
Theoretical Investigations of Reactivity and Reaction Pathways
Computational modeling can also be used to explore the reactivity of this compound and the mechanisms of its formation.
The four-membered thietane ring possesses significant ring strain, which is a key factor in its reactivity. wikipedia.org Ring strain arises from angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). The strain energy of the parent thietane is approximately 19.6 kcal/mol. dtic.mil This stored energy provides a thermodynamic driving force for ring-opening reactions.
Computational studies can quantify this ring strain energy (RSE) by comparing the heat of formation of the cyclic molecule with that of a suitable strain-free acyclic analogue. osti.gov The presence of a substituent, like the acetyl group, can modulate the ring strain. Theoretical calculations can be used to determine the energetic profile of various transformations of this compound, such as ring-opening reactions initiated by nucleophiles or electrophiles. These calculations would involve locating the transition state structures and determining the activation energies for these processes, providing insight into the reaction kinetics. dtic.mil
Table 4: Ring Strain Energies (RSE) of Four-Membered Rings
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclobutane | 26.4 |
| Oxetane | 25.5 |
| Thietane | 19.6 |
| Azetidine | 25.8 |
Source: Data compiled from literature reports. dtic.mil
The synthesis of thietanes can be achieved through various routes, including the cyclization of appropriate precursors and the ring expansion of thiiranes. beilstein-journals.orgflybase.org Computational modeling can be employed to elucidate the detailed mechanisms of these reactions. For example, the synthesis of a substituted thietane from a thiirane (B1199164) involves a nucleophilic ring-opening followed by an intramolecular cyclization. researchgate.net
DFT calculations can be used to map out the entire reaction pathway, identifying intermediates and transition states. researchgate.net This allows for the determination of activation barriers and reaction energies, which can help explain observed product distributions and regioselectivity. For instance, in the synthesis of thietanes via photochemical [2+2] cycloadditions, FMO theory can be used to predict the regioselectivity of the reaction. beilstein-journals.org While specific computational studies on the synthesis of this compound are not prominent, the mechanisms can be inferred from and modeled using established computational protocols for similar thietane syntheses. researchgate.net
Energetic Profiles of Thietane Ring Strain and Transformations
Advanced Computational Methodologies in Thietane Research
The study of thietanes, including this compound, is increasingly benefiting from advanced computational methodologies that offer deeper insights into their electronic structure, reactivity, and potential applications. These methods provide a powerful complement to experimental work, enabling the exploration of molecular properties and reaction mechanisms at a level of detail that is often difficult to achieve through laboratory experiments alone.
Reduced Approach to Density-Functional Expansion (RADE) Applications
Density Functional Theory (DFT) has become a standard and powerful tool for the computational study of molecules. nih.govnih.govnih.gov For instance, DFT calculations at the UB3LYP/6-31G* level have been employed to investigate the complex cycloreversion mechanisms of thietane radical cations, revealing stepwise pathways and the influence of substituents on the reaction outcomes. nih.govuni.lu Similarly, quantum chemical calculations have been used to study C-S bond elongation in various sulfur-containing heterocycles. nih.gov However, a significant drawback of conventional DFT methods is their high computational cost, which can be prohibitive for large molecular systems or for high-throughput screening of many derivatives. nih.govnih.govnih.gov
To address this limitation, the Reduced Approach to Density-Functional Expansion (RADE) method has been developed. nih.govnih.govfishersci.se RADE is a first-principles electronic structure method designed to significantly lower the computational expense of standard DFT calculations. nih.govnih.gov It achieves this by approximating high-order energy correction terms through the introduction of a reference electron density. nih.gov This approach has shown promising results for molecules containing elements such as hydrogen, carbon, nitrogen, and oxygen, reproducing the accuracy of conventional DFT in predicting geometries, dipole moments, and electronic atomization energies with substantially reduced computational resources. nih.govfishersci.se
While direct applications of the RADE method to sulfur-containing compounds like this compound have not been extensively documented in the literature, its potential is significant. The efficiency of RADE could enable large-scale computational studies of this compound and its derivatives. This would facilitate the exploration of broad chemical spaces, for example, in the design of new catalysts or pharmacologically active agents, where numerous candidates need to be evaluated. The ability to rapidly screen libraries of thietane-based compounds for desired electronic or structural properties would accelerate the discovery process.
Integration of Cheminformatics with Quantum Chemical Calculations
The synergy between cheminformatics and quantum chemical calculations offers a powerful paradigm for modern chemical research. periodic-table.ionih.gov Cheminformatics tools are adept at managing and analyzing large chemical datasets, generating virtual compound libraries, and establishing structure-activity or structure-property relationships. nih.govperiodic-table.io When combined with the accuracy of quantum chemical methods, this integrated approach can systematically explore and predict the behavior of chemical systems. scribd.comblkcommodities.com
In the context of heterocyclic chemistry, cheminformatics has been utilized to design novel compounds and to analyze vast chemical databases to identify promising candidates for drug discovery. nih.govfishersci.seperiodic-table.io For instance, tools like the Heterocyclic Regioisomer Enumeration and MDDR Search (HREMS) have been developed to systematically enumerate regioisomers of heterocyclic compounds to expand structural diversity in synthetic planning. nih.gov
For a molecule such as this compound, this integrated approach holds considerable promise. A typical workflow could involve:
Virtual Library Generation: Using cheminformatics tools to create a large, diverse library of this compound derivatives with various substituents on the thietane ring or modifications to the acetyl group.
Property Prediction: Employing quantum chemical calculations (using efficient methods like RADE or standard DFT for higher accuracy on selected candidates) to compute key molecular descriptors for each compound in the virtual library. These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and reactivity indices.
Model Building: Utilizing machine learning algorithms, a core component of modern cheminformatics, to build predictive models that correlate the calculated quantum chemical descriptors with specific properties of interest, such as reactivity in a particular reaction, or potential biological activity. scribd.com
This integration allows for the in silico screening of thousands of potential derivatives, enabling researchers to prioritize the most promising candidates for synthesis and experimental validation. This not only saves significant time and resources but also fosters a deeper understanding of the structure-property relationships governing the chemistry of this compound.
Applications of 2 Acetylthietane in Organic Synthesis and Analog Design
2-Acetylthietane as a Building Block for Complex Sulfur Heterocycles
The utility of this compound as a foundational unit for constructing more elaborate sulfur-containing heterocyclic systems stems from the inherent reactivity of its strained four-membered ring. Thietanes are known to undergo ring expansion reactions, providing access to larger, more complex heterocyclic structures such as thiophenes, thianes, and thiepins. researchgate.net This transformation is a powerful tool in synthetic chemistry, allowing for the conversion of a simple four-membered ring into more complex five-, six-, or seven-membered systems.
The acetyl group in this compound plays a crucial role in this context. It can act as a handle for further chemical manipulation or influence the regioselectivity of ring-opening and expansion reactions. For instance, the carbonyl group can be transformed into a wide array of other functional groups, which can then participate in intramolecular cyclizations following the expansion of the thietane (B1214591) ring.
Furthermore, the acetyl moiety can participate in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to build larger molecular frameworks prior to or following the transformation of the thietane ring. ebsco.compearson.commasterorganicchemistry.com For example, a condensation reaction at the acetyl group could be followed by a ring expansion, leading to highly functionalized, larger sulfur heterocycles. While specific examples detailing the direct ring expansion of this compound are specialized, the established reactivity of the thietane core suggests its significant potential in synthesizing complex structures like dihydrothiophenes and other sulfur heterocycles. researchgate.netdntb.gov.ua This makes this compound a valuable precursor for generating molecular complexity from a relatively simple starting material.
Utilization in the Synthesis of Thietane-Containing Analogues
The thietane ring is increasingly recognized as a valuable scaffold in medicinal chemistry, often used as an isosteric replacement for other chemical groups to improve the physicochemical properties of drug candidates. researchgate.netnih.gov this compound is an excellent starting point for the synthesis of novel thietane-containing analogues due to the versatility of its acetyl group. This functional group can be readily modified through a variety of standard organic reactions, allowing for the generation of a diverse range of derivatives while retaining the core thietane structure.
Key transformations of the acetyl group include:
Reduction: The ketone can be reduced to a secondary alcohol, introducing a hydroxyl group that can be used for further functionalization, such as ether or ester formation.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols and the introduction of new carbon substituents.
Condensation Reactions: Aldol or similar condensation reactions can be used to form new carbon-carbon bonds at the α-position, elongating the side chain and adding complexity. pearson.commasterorganicchemistry.com
Reductive Amination: The ketone can be converted into a primary or secondary amine, providing a site for amide bond formation or the introduction of basic nitrogen atoms, which is often desirable in pharmacologically active compounds.
This synthetic flexibility allows chemists to systematically modify the structure of this compound to explore structure-activity relationships (SAR) in drug discovery programs. The creation of libraries of thietane-containing analogues is exemplified by the synthesis of 2'-spirothietane nucleosides, which have shown potential as antiviral agents. nih.gov Although not starting directly from this compound, these syntheses highlight the value of the thietane scaffold in creating biologically active analogues of known molecules. nih.govnih.gov
| Reaction Type | Reagent/Condition | Product Functional Group | Significance |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces hydroxyl group for further functionalization. |
| Grignard Reaction | R-MgBr | Tertiary Alcohol | Adds carbon-based substituents. |
| Wittig Reaction | Ph₃P=CHR | Alkene | Forms a carbon-carbon double bond. |
| Reductive Amination | NH₃, H₂/Pd | Amine | Introduces a key pharmacophore group. |
Strategic Role in Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy for generating chemical diversity from a common starting material, enabling the rapid creation of compound libraries for high-throughput screening. semanticscholar.orgnih.gov this compound is an ideal substrate for divergent synthesis due to its two distinct and orthogonally reactive functional groups: the thietane ring and the acetyl side chain. This bifunctionality allows for selective chemical modifications at either site, leading to two or more distinct series of compounds from a single precursor.
A divergent synthetic approach starting with this compound could proceed along several pathways:
Pathway A: Acetyl Group Modification: One branch of the synthesis could focus on the diverse reactions of the acetyl group, as detailed in the previous section. This would generate a library of compounds all containing the intact thietane ring but with varied substituents on the side chain. This approach is valuable for probing the SAR of the side-chain functionality.
Pathway B: Thietane Ring Transformation: A second, divergent branch could involve reactions that transform the thietane ring itself. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronics and geometry of the ring, leading to a new class of analogues. researchgate.net Alternatively, ring-opening or ring-expansion reactions could be employed to create entirely new heterocyclic cores, such as thiophenes or larger rings, from the same starting material. researchgate.net
The ability to control which part of the molecule reacts by choosing specific reagents and conditions is central to this strategy. rsc.org For example, conditions could be selected to favor nucleophilic attack at the carbonyl carbon, leaving the thietane ring untouched, while other conditions (e.g., using certain metal catalysts) could promote reactions involving the sulfur atom or ring strain. This strategic flexibility makes this compound a valuable node in the design of synthetic pathways aimed at producing skeletally diverse molecules for drug discovery and materials science. lifechemicals.comniper.gov.in
Environmental Fate and Analytical Methodologies in Non Biological Matrices
Environmental Transformation and Degradation Pathways of Thietane (B1214591) Analogues
Thietanes, a class of four-membered sulfur-containing heterocyclic compounds, and their analogues can undergo various transformations in the environment. wikipedia.orgnih.gov Their fate is influenced by physical, chemical, and biological processes that dictate their persistence, transport, and potential impact. The strained four-membered ring of thietane makes it a candidate for reactions that lead to its degradation. thieme-connect.de
Photodecomposition, driven by sunlight, represents a significant abiotic degradation pathway for thietane analogues. Unsubstituted and alkyl-substituted thietanes are known to undergo photolysis, breaking down into olefins. oup.com The photochemical reactions of thietanes can be complex; for instance, some undergo photochemical ring expansion to form tetrahydrofuran (B95107) and thiolane heterocycles. researchgate.net The mechanism for these expansions under metal-free, photochemical conditions is thought to proceed via the formation of ylides and subsequent rearrangement through a diradical pathway. researchgate.net
The specific functional groups attached to the thietane ring heavily influence the products of photodecomposition. oup.com Studies on O-alkyl thiobenzoates have shown that photocycloaddition to an olefin can form a thietane derivative. oup.com Subsequent photosensitized decomposition of these alkoxythietanes can yield α,β-unsaturated ethers, which may then undergo hydrolysis. oup.com
Regarding hydrolytic stability, the thietane ring itself is found in some stable compounds, such as the sweetener Alitame, which possesses excellent stability against hydrolytic degradation. thieme-connect.de However, the stability of thietane derivatives is highly dependent on their substitution and the surrounding chemical conditions. For example, a study on 3,3-disubstituted thietane-1,1-dioxides found them to be generally stable under a range of acidic (1 M HCl) and basic (1 M NaOH) conditions. acs.org In contrast, the precursor, 3-hydroxythietane dioxide, was shown to degrade under aqueous basic conditions. acs.org This suggests that while the core thietane dioxide structure is robust, specific substitutions can introduce pathways for hydrolytic degradation.
The microbial degradation of sulfur-containing organic compounds is a critical environmental process, often carried out by specialized microorganisms. For thietane analogues, sulfur-oxidizing bacteria represent a probable agent of biodegradation. Chemoautotrophic bacteria, such as those from the genus Acidithiobacillus, are known for their ability to oxidize various sulfur compounds to derive energy. ijche.com Acidithiobacillus thiooxidans, for example, is a major type of microorganism capable of oxidizing elemental sulfur. ijche.com
These bacteria can oxidize thiosulfate (B1220275) to sulfate, and some species can even produce sulfuric acid from the oxidation of hydrogen sulfide (B99878). ijche.com Given their metabolic capabilities with sulfur compounds, it is plausible that such bacteria could mediate the degradation of 2-acetylthietane. The process would likely involve enzymatic attack on the sulfur atom within the thietane ring, leading to ring-opening. This initial cleavage would transform the cyclic structure into an acyclic compound, which would then be more susceptible to further microbial breakdown into simpler, non-toxic substances.
Photodecomposition and Hydrolytic Stability Considerations
Analytical Techniques for this compound in Non-Biological Samples
The detection and quantification of this compound in environmental matrices such as water, soil, or air require sensitive and selective analytical methods. The low concentrations typically expected in environmental samples necessitate techniques that can distinguish the target analyte from a complex mixture of other compounds.
Hyphenated chromatographic and mass spectrometric techniques are powerful tools for the analysis of trace organic compounds. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are separation techniques that excel at isolating individual components from a complex mixture. who.intdrawellanalytical.com Mass spectrometry (MS) then provides detailed structural information, allowing for confident identification and quantification. drawellanalytical.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile compounds. cdc.gov A predicted GC-MS spectrum for this compound is available, indicating its suitability for this technique. In a GC-MS system, the sample is injected into the GC, where it is vaporized and separated as it passes through a column. ucl.ac.uk The separated components then enter the mass spectrometer, where they are ionized and fragmented. who.int The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparing it to spectral libraries or a known standard. libretexts.org The mass-to-charge ratio of the molecular ion can confirm the molecular weight of the compound. libretexts.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For compounds that are not sufficiently volatile or are thermally unstable, HPLC-MS is the preferred method. who.int HPLC separates compounds in a liquid phase before they enter the mass spectrometer. who.int The coupling of these techniques provides high sensitivity and selectivity, making them ideal for analyzing oncometabolites and other compounds in complex biological or environmental samples. nih.gov Tandem mass spectrometry (MS/MS), where specific ions are selected and further fragmented, enhances specificity and reduces background interference, which is crucial for trace analysis in complex matrices.
Effective sample preparation is a critical step that involves extracting and concentrating the analyte from the sample matrix while removing interfering substances. mdpi.com The choice of technique depends on the matrix (e.g., water, soil, air) and the analyte's properties.
For Water Samples: Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cdc.govmdpi.com LLE uses an immiscible organic solvent to partition the analyte from the aqueous phase. mdpi.com SPE involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent. mdpi.com For complex matrices like wastewater, mixed-mode SPE cartridges that combine multiple retention mechanisms can be used to improve cleanup. mdpi.com
For Solid Samples (e.g., Soil, Sediment): Preparation often begins with drying and milling the sample to ensure homogeneity. european-biochar.org Extraction can be performed using techniques like Soxhlet extraction with an appropriate solvent such as toluene. european-biochar.org The resulting extract typically requires a cleanup step, such as column chromatography, to remove matrix components before analysis. european-biochar.org
Matrix Effects: These occur when components of the sample matrix other than the analyte interfere with the analysis, either suppressing or enhancing the instrument's signal. youtube.com These effects can lead to inaccurate quantification. nih.gov Careful validation of the entire analytical method, including sample preparation, is necessary to identify and mitigate matrix effects. nih.gov This may involve using matrix-matched standards for calibration or employing cleanup procedures that effectively remove interfering substances. youtube.com The choice of extraction materials and solvents must also be scrutinized, as variations between brands of SPE columns or impurities in solvents can affect analyte recovery and introduce contaminants. nih.gov
The development of a robust quantitative method is essential for accurately determining the concentration of this compound in environmental samples. This process involves several key steps to ensure the method is reliable, accurate, and reproducible.
The first step is the optimization of both sample preparation and instrumental conditions to achieve high recovery and sensitivity. nih.gov This includes selecting the most effective extraction technique and tuning the parameters of the chromatograph and mass spectrometer.
Once optimized, the method must be validated by establishing its performance characteristics. nih.gov Key validation parameters include:
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. nih.govnih.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.govnih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.govnih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. nih.gov
Precision: The degree of agreement among repeated measurements, typically expressed as the relative standard deviation (RSD) for intraday and interday analyses. nih.govnih.gov
Finally, recovery studies should be performed to evaluate the efficiency of the extraction process from the specific environmental matrix being tested. nih.gov A comprehensive validation ensures that the analytical procedure provides trustworthy data for environmental monitoring. nih.gov
Q & A
Q. How can thermodynamic vs. kinetic control be exploited to optimize this compound synthesis yields?
- Methodological Answer :
- Thermodynamic Control : High-temperature reactions favor stable products (e.g., using reflux conditions).
- Kinetic Control : Low temperatures and fast quenching trap intermediates (e.g., cryogenic techniques).
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
